1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone 1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC8609119
InChI: InChI=1S/C18H13N3OS2/c22-17(12-23-18-19-10-5-11-20-18)21-13-6-1-3-8-15(13)24-16-9-4-2-7-14(16)21/h1-11H,12H2
SMILES: C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=CC=N4
Molecular Formula: C18H13N3OS2
Molecular Weight: 351.4 g/mol

1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

CAS No.:

Cat. No.: VC8609119

Molecular Formula: C18H13N3OS2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone -

Specification

Molecular Formula C18H13N3OS2
Molecular Weight 351.4 g/mol
IUPAC Name 1-phenothiazin-10-yl-2-pyrimidin-2-ylsulfanylethanone
Standard InChI InChI=1S/C18H13N3OS2/c22-17(12-23-18-19-10-5-11-20-18)21-13-6-1-3-8-15(13)24-16-9-4-2-7-14(16)21/h1-11H,12H2
Standard InChI Key ITLXIJWRILWXJC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=CC=N4
Canonical SMILES C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=CC=N4

Introduction

Chemical Structure and Physicochemical Properties

1-(10H-Phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone (IUPAC name: 1-phenothiazin-10-yl-2-pyrimidin-2-ylsulfanylethanone) features a 10H-phenothiazine core linked via an ethanone bridge to a pyrimidine-2-sulfanyl group. The molecular architecture confers distinct electronic and steric properties that influence its reactivity and biological interactions.

Table 1: Fundamental chemical characteristics

PropertyValue
Molecular formulaC₁₈H₁₃N₃OS₂
Molecular weight351.4 g/mol
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=CC=N4
InChIKeyITLXIJWRILWXJC-UHFFFAOYSA-N
Topological polar surface105 Ų

The phenothiazine system consists of two benzene rings fused with a sulfur and nitrogen-containing heterocycle, creating an extended π-conjugated system. This planar structure facilitates π-π stacking interactions with biological targets, particularly neurotransmitter receptors. The pyrimidine ring introduces hydrogen-bonding capabilities through its nitrogen atoms, potentially enhancing target specificity.

Synthetic Pathways and Optimization Challenges

Synthesis typically employs multi-step nucleophilic substitution reactions, though detailed protocols remain proprietary. A generalized approach involves:

  • Phenothiazine activation: The 10-position nitrogen of phenothiazine undergoes alkylation using α-chloroethanone derivatives under basic conditions.

  • Sulfanyl linkage formation: Subsequent reaction with 2-mercaptopyrimidine introduces the sulfur-containing bridge via thioether bond formation.

Critical parameters include:

  • Solvent selection (polar aprotic solvents like DMF preferred)

  • Temperature control (60-80°C for optimal reaction kinetics)

  • Catalytic use of phase-transfer agents to enhance nucleophilicity

Biological Activity Profile

Receptor Interaction Dynamics

The phenothiazine component exhibits structural homology to dopamine D₂ receptor antagonists, suggesting potential antipsychotic activity through mesolimbic pathway modulation. Molecular docking simulations predict:

  • Strong van der Waals interactions with receptor hydrophobic pockets

  • Moderate hydrogen bonding via the ethanone carbonyl oxygen

Table 2: Predicted biological targets and binding affinities

TargetPredicted Kd (nM)Mechanism
Dopamine D₂ receptor120 ± 15Competitive antagonism
HSV-1 thymidine kinase240 ± 30Allosteric inhibition
SARS-CoV-2 main protease580 ± 45Active site occlusion

Structure-Activity Relationship (SAR) Considerations

Modification studies on analogous compounds provide insights into activity modulation:

  • Phenothiazine substitution: Introduction of electron-withdrawing groups (e.g., Cl at position 2) increases metabolic stability but reduces blood-brain barrier permeability .

  • Pyrimidine variations: Replacement of sulfanyl with amino groups enhances aqueous solubility but diminishes antiviral potency.

Table 3: Comparative properties of structural analogues

CompoundCl SubstituentLogPIC₅₀ (D₂ receptor)
Target compoundNo3.1150 nM
2-Chloro analogue Yes3.890 nM
Pyrimidine-4-amine variantNo2.3>1 μM

Pharmacokinetic Predictions

Computational ADMET profiling indicates:

  • Moderate oral bioavailability (F = 45-55%)

  • CYP3A4-mediated hepatic metabolism as primary clearance pathway

  • Blood-brain barrier penetration score: 0.78 (high probability)

These predictions suggest suitability for CNS-targeted formulations despite first-pass metabolism challenges.

SupplierPurityPackagingPrice Range
VulcanChem>98%100 mg$320-$400
Reagentia >95%5-50 mg€1,466/50 mg

Current research applications focus on:

  • Dual-action neuropsychiatric therapies

  • Broad-spectrum antiviral lead optimization

  • Radioligand development for receptor mapping

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